molecular formula C21H18N2O6 B5481607 N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]phenylalanine

N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]phenylalanine

Cat. No.: B5481607
M. Wt: 394.4 g/mol
InChI Key: JRDCUEPBCFIPLS-DTQAZKPQSA-N
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Description

“N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]phenylalanine” is a complex organic compound. It is also known as “FAPGG” or “N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine”. The empirical formula of this compound is C20H21N3O6 . This compound acts as a substrate for angiotensin converting enzyme (ACE) and is used in inhibitory assays of ACE .


Molecular Structure Analysis

The molecular weight of “this compound” is 399.40 . The SMILES string representation of this compound is OC(=O)CNC(=O)CNC(=O)C@HNC(=O)\\C=C\\c2ccco2 .


Chemical Reactions Analysis

“this compound” is known to be a substrate for angiotensin converting enzyme (ACE) and is used in inhibitory assays of ACE . This suggests that it participates in enzymatic reactions involving ACE.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 399.40 . It is recommended to be stored at a temperature of -20°C . The compound is soluble in methanol .

Safety and Hazards

The safety information available indicates that this compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

2-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c24-19(23-17(21(26)27)12-14-6-2-1-3-7-14)16(13-15-8-4-10-28-15)22-20(25)18-9-5-11-29-18/h1-11,13,17H,12H2,(H,22,25)(H,23,24)(H,26,27)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDCUEPBCFIPLS-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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